

An In-depth Technical Guide to (E)-2-Ethylhex-2enal

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-ethylhex-2-enal

Cat. No.: B1203452

Get Quote

This technical guide provides a comprehensive overview of (E)-2-ethylhex-2-enal, a significant intermediate in the chemical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nomenclature, physicochemical properties, a representative synthesis protocol, and the underlying reaction pathway.

Nomenclature

The compound with the CAS number 645-62-5 is systematically named (E)-**2-ethylhex-2-enal** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] [2][3] It is also widely known by a variety of synonyms, which are listed below:

- 2-Ethyl-2-hexenal[4]
- 2-Ethyl-3-propylacrolein[4]
- α-Ethyl-β-propylacrolein
- 2-Ethyl-2-hexen-1-al[4]
- (2E)-2-Ethyl-2-hexenal[4]
- trans-2-Ethyl-2-hexenal
- 2-Ethyl-3-propylacrylaldehyde

• alpha-Ethyl-beta-n-propylacrolein

Physicochemical Properties

- (E)-2-ethylhex-2-enal is a colorless to yellowish liquid characterized by a powerful, sharp odor.
- [5] It is a monounsaturated fatty aldehyde, and its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C8H14O	[1][5]
Molecular Weight	126.20 g/mol	[1]
Boiling Point	175-179 °C at 760 mmHg	[5][6]
Density	0.85 g/cm ³	[7]
Flash Point	50.56 °C (123.00 °F)	[6]
Vapor Pressure	1.173 mmHg at 25 °C	[6]
Refractive Index	1.431-1.453	[5][7]
Solubility in Water	586 mg/L at 25 °C	[6]
logP (o/w)	2.718 (estimated)	[6]

Experimental Protocol: Synthesis via Aldol Condensation

A prevalent method for the synthesis of 2-ethyl-2-hexenal is the aldol self-condensation of n-butyraldehyde. This reaction is typically catalyzed by a solid base. The following protocol is a representative example of this synthesis.

Objective: To synthesize 2-ethyl-2-hexenal from n-butyraldehyde with high conversion and selectivity.

Materials:

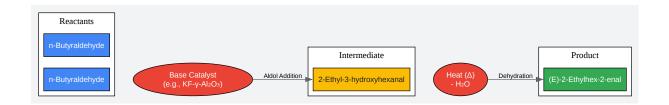
- n-butyraldehyde
- KF-y-Al₂O₃ catalyst (Potassium fluoride on gamma-alumina)
- · Nitrogen gas for inert atmosphere

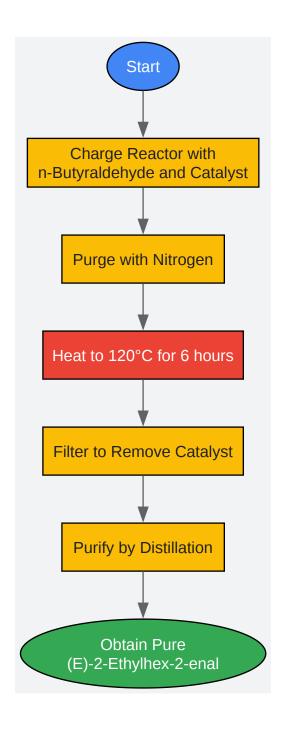
Equipment:

- Stirred batch reactor
- Heating and temperature control system
- Condenser
- Distillation apparatus

Procedure:

- Catalyst Preparation: The KF-γ-Al₂O₃ catalyst is prepared with a specific mass ratio of KF to γ-Al₂O₃, for instance, a ratio of 9.0.
- Reaction Setup: The reactor is charged with n-butyraldehyde and the KF-γ-Al₂O₃ catalyst. A
 suitable mass ratio of the catalyst to n-butyraldehyde is 0.10.[8]
- Inert Atmosphere: The reactor is purged with nitrogen gas to remove air and establish an inert atmosphere.
- Reaction Conditions: The reaction mixture is heated to 120°C and maintained at this temperature for 6 hours with continuous stirring.[8]
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to determine the conversion of n-butyraldehyde and the selectivity towards 2-ethyl-2-hexenal.
- Work-up and Purification: Upon completion of the reaction, the catalyst is separated from the reaction mixture by filtration. The resulting liquid, containing the product, unreacted starting material, and byproducts, is then subjected to distillation to isolate and purify the 2-ethyl-2hexenal.


Expected Outcome:


Under these optimized conditions, a high conversion of n-butyraldehyde (approximately 99.0%) can be achieved, with a high yield (around 98.1%) and selectivity (about 99.1%) for 2-ethyl-2-hexenal.[8]

Reaction Pathway and Workflow Visualization

The synthesis of 2-ethyl-2-hexenal from n-butyraldehyde proceeds through an aldol condensation mechanism. This process involves an initial aldol addition reaction to form an intermediate, 2-ethyl-3-hydroxyhexanal, which then undergoes dehydration to yield the final α,β -unsaturated aldehyde product. The overall workflow, from reactants to the final product, is depicted in the following diagrams.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Ethylhex-2-Enal | C8H14O | CID 12582 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2-Ethylhex-2-enal [webbook.nist.gov]
- 3. (E)-2-Ethylhex-2-enal [webbook.nist.gov]
- 4. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]
- 7. 645-62-5 CAS MSDS (2-ETHYL-2-HEXENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-2-Ethylhex-2-enal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203452#iupac-name-and-synonyms-for-2-ethyl-2-hexenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com